An In-depth Technical Guide to 3-Methylcyclohexanamine Hydrochloride
An In-depth Technical Guide to 3-Methylcyclohexanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-Methylcyclohexanamine hydrochloride, a key chemical intermediate with significant utility in synthetic chemistry. This document delves into the compound's fundamental properties, including its chemical identity, physicochemical characteristics, and stereoisomerism. We will explore established synthetic pathways, detailing the mechanistic choices behind the protocols, and discuss robust analytical methods for characterization and quality control. Furthermore, this guide addresses critical safety, handling, and storage protocols essential for laboratory and industrial settings. The objective is to equip researchers, chemists, and drug development professionals with the necessary field-proven insights and technical data to effectively utilize this versatile compound in their research and development endeavors.
Chemical Identity and Nomenclature
3-Methylcyclohexanamine hydrochloride is the salt formed from the reaction of the cyclic amine 3-methylcyclohexanamine with hydrochloric acid. The parent amine is a chiral compound, existing as a mixture of cis and trans stereoisomers, which significantly influences its physical properties and reactivity. The hydrochloride salt form enhances its stability and water solubility, making it more convenient for handling and use in various applications.
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Systematic Name: 3-methylcyclohexan-1-amine;hydrochloride
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Common Synonyms: 3-Methylcyclohexylamine HCl
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CAS Number: 89854-71-7 (for the hydrochloride salt, mixed isomers)[1]
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Parent Amine CAS: 6850-35-7 (for 3-Methylcyclohexanamine, mixed isomers)[2][3]
The structural identity of this compound is centered around a cyclohexane ring substituted with a methyl group at the C3 position and an amino group at the C1 position. The relative orientation of these two substituents gives rise to cis and trans diastereomers.
A placeholder diagram is used as the tool does not support chemical structure rendering. This diagram illustrates the concept of cis and trans isomers. Figure 1: Stereoisomers of 3-Methylcyclohexanamine Hydrochloride.
Physicochemical Properties
The properties of 3-methylcyclohexanamine hydrochloride are dictated by its salt nature and the underlying structure of the parent amine. As a hydrochloride salt, it is typically a crystalline solid with increased polarity compared to its free base form.[5] This section summarizes its key physical and chemical data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClN | [1][4] |
| Molecular Weight | 149.66 g/mol | [1][4] |
| Physical Form | Solid (Typical for amine hydrochlorides) | [5] |
| Solubility | Expected to be soluble in water. | [5] |
| Boiling Point (Free Base) | 149.1 ± 8.0 °C at 760 mmHg | [2] |
| Flash Point (Free Base) | 22.2 ± 0.0 °C | [2] |
| Density (Free Base) | 0.8 ± 0.1 g/cm³ | [2] |
| LogP (Free Base) | 1.89 | [2] |
Note: Some physical properties listed are for the parent free base, 3-methylcyclohexanamine, as data for the hydrochloride salt is limited. The salt form will not have a boiling point, as it will likely decompose upon strong heating.
Synthesis and Purification
The synthesis of 3-methylcyclohexanamine hydrochloride is typically achieved through a two-step process: first, the synthesis of the parent amine, followed by its conversion to the hydrochloride salt. A common and industrially relevant pathway involves the catalytic hydrogenation of 3-toluidine (m-toluidine).
Causality of Experimental Choices:
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Starting Material: 3-Toluidine is selected as it is a readily available and economic precursor that already contains the required C7 framework with the methyl group and nitrogen in the correct relative positions on an aromatic ring.
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Catalytic Hydrogenation: This is the method of choice for reducing an aromatic ring to its corresponding cycloalkane. A rhodium-on-alumina (Rh/Al₂O₃) or Ruthenium catalyst is often used for its high efficacy in hydrogenating aromatic amines under manageable conditions of temperature and pressure. This step is critical as it establishes the cyclohexane core.
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Salt Formation: The free amine is often an oil or low-melting solid that can be difficult to purify and handle.[2] Conversion to the hydrochloride salt with hydrochloric acid in a suitable solvent (like isopropanol or diethyl ether) facilitates purification via recrystallization and results in a stable, crystalline solid that is easier to store and weigh.[6]
Figure 2: General Synthesis Workflow.
Experimental Protocol: Laboratory Scale Synthesis
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Hydrogenation of 3-Toluidine:
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In a high-pressure autoclave, charge 3-toluidine and a suitable solvent such as methanol.
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Add a catalytic amount of 5% Rhodium on alumina (approx. 1-2 mol%).
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Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.
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Heat the mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
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After the reaction is complete (typically 6-12 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield crude 3-methylcyclohexanamine as an oil.
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Formation and Purification of the Hydrochloride Salt:
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Dissolve the crude 3-methylcyclohexanamine oil in a minimal amount of isopropanol or diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a concentrated solution of hydrochloric acid (or HCl gas dissolved in ether) dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate will form.
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Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove any unreacted starting material.
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For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/ether, to yield pure 3-methylcyclohexanamine hydrochloride as a white crystalline solid.[6]
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Analytical Characterization
A self-validating protocol for quality control requires a multi-technique approach to confirm the structure, identity, and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be complex due to the presence of multiple diastereomers and overlapping signals from the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the amine group (C1-H) and a characteristic doublet for the methyl group protons (C7-H₃).
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¹³C NMR: The spectrum for a related isomer, trans-4-methylcyclohexylamine hydrochloride, provides insight into expected chemical shifts.[7] One would expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The carbon attached to the nitrogen (C1) would be significantly deshielded, as would the carbon bearing the methyl group (C3).
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Infrared (IR) Spectroscopy:
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The IR spectrum provides confirmation of key functional groups. Look for a broad absorption band in the 2400-3000 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt. Also present will be C-H stretching vibrations just below 3000 cm⁻¹ and N-H bending vibrations around 1500-1600 cm⁻¹.
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Mass Spectrometry (MS):
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When analyzed by techniques like Electrospray Ionization (ESI-MS), the spectrum will show the molecular ion for the free base. The expected parent ion peak [M+H]⁺ would be at m/z 114.2, corresponding to the protonated form of C₇H₁₅N. The exact mass of the free base is 113.1204.[2]
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Safety, Handling, and Storage
As with all amine compounds, 3-methylcyclohexanamine and its salts must be handled with appropriate care. The hydrochloride salt is generally less volatile and corrosive than the free base, but it still presents hazards.
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Hazard Identification:
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Precautionary Measures & PPE:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9]
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Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][10]
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Storage:
Applications and Areas of Research
3-Methylcyclohexanamine hydrochloride serves primarily as a versatile building block and intermediate in organic synthesis.[5] Its cyclic structure and amine functionality make it a valuable precursor for creating more complex molecules with specific biological or material properties.
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Pharmaceutical Synthesis: Cyclic amines are common scaffolds in many active pharmaceutical ingredients (APIs). This compound can be used as a starting point for synthesizing novel therapeutic agents.
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Agrochemicals: It is an intermediate in the production of certain pesticides and herbicides.[11]
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Material Science: The amine group can be functionalized to create monomers for polymerization, corrosion inhibitors, or surfactants.[11]
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Catalysis: Its basic properties allow it to be used as an alkaline catalyst in certain organic reactions.[11]
References
-
3-Methylcyclohexanamine | CAS#:6850-35-7 , Chemsrc, [Link]
-
trans-3-Methylcyclohexanamine hydrochloride | C7H16ClN | CID 170899170 , PubChem, [Link]
-
cis-3-Methylcyclohexanamine;hydrochloride | C7H16ClN | CID 137380521 , PubChem, [Link]
-
rel-(1R,3R)-3-Methylcyclohexanamine , PubChem, [Link]
-
cis-4-methylcyclohexanamine hydrochloride , PharmaCompass.com, [Link]
-
4-Methylcyclohexylamine Hydrochloride , PubChem, [Link]
-
(1-Methylcyclohexyl)amine hydrochloride , PubChem, [Link]
-
(3-Methylcyclohexyl)propylamine hydrochloride , PubChem, [Link]
-
3-Methylcyclohexylamine, mixed isomers , PubChem, [Link]
-
Methylamine Hydrochloride , Organic Syntheses, [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts, Google P
Sources
- 1. 89854-71-7|3-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-Methylcyclohexanamine | CAS#:6850-35-7 | Chemsrc [chemsrc.com]
- 3. 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS 33483-66-8: Cyclohexanamine, 4-methyl-, hydrochloride … [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. N-Methylcyclohexylamin: Eine wichtige organische Aminverbindung [sincerechemicals.com]
